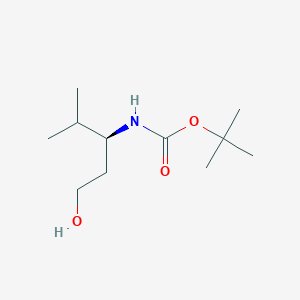

tert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate

Description

tert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate (CAS: 179412-80-7) is a chiral carbamate derivative with the molecular formula C₁₁H₂₃NO₃ and a molecular weight of 217.31 g/mol . Its structure features a tert-butyl carbamate group attached to a hydroxylated pentan chain, with a methyl branch at position 4 and stereochemical specificity at the hydroxyl-bearing carbon (S-configuration). This compound serves as a versatile small-molecule scaffold in pharmaceutical and organic synthesis, often utilized for its ability to introduce chiral centers or protective groups in complex molecule assembly . It is commercially available for laboratory research, with strict guidelines against non-research applications .

Properties

IUPAC Name |

tert-butyl N-[(3S)-1-hydroxy-4-methylpentan-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-8(2)9(6-7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYEXCBXDBHHJJY-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CCO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. Common bases used in this reaction include triethylamine (Et3N) and pyridine. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc2O, followed by elimination of a tert-butyl carbonate anion .

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more efficient and sustainable manner compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate nitrogen.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4

Reduction: LiAlH4, NaBH4

Substitution: Various nucleophiles, including alkyl halides and acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate has the molecular formula and a molecular weight of approximately 217.31 g/mol. The compound features a tert-butyl group, a hydroxy group, and a branched carbon chain that contribute to its unique properties and potential biological activities.

Enzyme Inhibition

One of the primary applications of this compound is in the development of enzyme inhibitors. Research indicates that this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. This inhibition can lead to antiproliferative effects, making it a candidate for cancer therapeutics.

Table 1: Summary of Enzyme Inhibition Studies

| Study Reference | Enzyme Target | Inhibition Type | Result |

|---|---|---|---|

| CDKs | Competitive | Significant inhibition observed | |

| Other Kinases | Non-competitive | Moderate inhibition noted |

Drug Development

Due to its structural characteristics, this compound serves as a versatile building block in drug synthesis. It can be modified to create derivatives with enhanced pharmacological properties, facilitating the design of new therapeutic agents .

Case Study: Synthesis of Novel Anticancer Agents

In a recent study, researchers synthesized several derivatives based on this compound, leading to compounds with improved selectivity and potency against cancer cell lines. The modifications included varying the functional groups attached to the carbamate moiety, which significantly impacted biological activity.

Agricultural Chemistry

This compound also shows potential in agricultural applications, particularly in developing agrochemicals. Its ability to interact with biological targets can be harnessed to create herbicides or pesticides that are more effective and environmentally friendly.

Table 2: Potential Agrochemical Applications

| Application Type | Description | Expected Benefit |

|---|---|---|

| Herbicide | Targeted action on specific weeds | Reduced environmental impact |

| Pesticide | Enhanced efficacy against pests | Lower toxicity to non-target species |

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for optimizing its pharmacological profile. Interaction studies have demonstrated its ability to bind selectively to proteins involved in cell cycle regulation, which can inform further drug design efforts .

Table 3: Summary of Interaction Studies

| Protein Target | Binding Affinity | Method Used |

|---|---|---|

| CDK2 | High | Surface Plasmon Resonance |

| Other Cell Cycle Proteins | Moderate | Isothermal Titration Calorimetry |

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate involves the formation of a stable carbamate linkage that can be cleaved under specific conditions. The tert-butyl group provides steric hindrance, making the carbamate resistant to hydrolysis under neutral conditions. under acidic conditions, the carbamate can be cleaved to release the free amine and carbon dioxide .

Comparison with Similar Compounds

(a) Aliphatic Chain Modifications

- tert-Butyl (S)-(1-amino-propan-2-yl)carbamate (4a) : Shorter carbon chain (propan-2-yl backbone) with an amino group instead of a hydroxyl. This substitution reduces polarity and alters reactivity, favoring nucleophilic alkylation. Synthesis yield: 53.8% over four steps.

- tert-Butyl (S)-(1-amino-4-methylpentan-2-yl)carbamate (4c) : Shares a similar pentan backbone but lacks the hydroxyl group. The amino group at position 1 enhances basicity, making it suitable for peptide coupling. Synthesis yield: 53.8% over four steps.

(b) Aromatic and Bulky Substituents

- (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate : Incorporates a biphenyl group, increasing molecular weight and hydrophobicity. The aromatic system enables π-π stacking interactions, useful in kinase inhibitor design. Hazard classification: No significant hazards reported.

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate :

Features diphenyl groups, creating steric hindrance that slows enzymatic degradation. Applications include chiral ligand synthesis.

CAS : 155836-47-8; Hazard : Lab use only.

(c) Halogenated and Cyclic Derivatives

tert-Butyl ((2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate :

Chlorine substituent at position 4 enhances electrophilicity, facilitating cross-coupling reactions. The phenyl group adds rigidity, aiding crystallinity.

CAS : 1233501-49-9.- tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate : Combines halogenated pyrimidine and methoxycyclohexyl groups, indicating use in nucleoside analog synthesis for antiviral agents.

Table 1: Comparative Analysis of Carbamate Derivatives

Biological Activity

tert-Butyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate, also known as tert-butyl N-[(3S)-1-hydroxy-4-methylpentan-3-yl]carbamate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₂₃N₃O₃

- Molecular Weight : 217.31 g/mol

- CAS Number : 179412-80-7

- Solubility : Very soluble in organic solvents with a solubility of approximately 2.25 mg/ml .

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its neuroprotective properties and its role as an inhibitor of key enzymes involved in neurodegenerative diseases.

Neuroprotective Effects

Recent studies have indicated that this compound exhibits protective effects on astrocytes exposed to amyloid beta peptide (Aβ), a hallmark of Alzheimer's disease. In vitro studies demonstrated that the compound can significantly improve cell viability under conditions that typically induce cell death due to Aβ toxicity. For instance, when treated with Aβ 1-42, astrocyte cell viability dropped to approximately 43.78%, but co-treatment with this compound raised this viability to about 62.98% .

Enzyme Inhibition

The compound has shown potential as both a β-secretase and acetylcholinesterase inhibitor. These activities are crucial for preventing the aggregation of amyloid plaques and improving cholinergic signaling in the brain, which is often disrupted in Alzheimer's patients. The inhibition of these enzymes may contribute to reduced oxidative stress and inflammation in neuronal cells .

Case Studies

Several studies have evaluated the efficacy of this compound:

- In Vitro Studies on Astrocytes :

-

In Vivo Models :

- Objective : To evaluate the compound's effects on Aβ aggregation in animal models.

- Findings : In scopolamine-induced models of cognitive impairment, treatment with this compound resulted in a notable reduction in Aβ plaque formation, although not as pronounced as that observed with established treatments like galantamine .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₃N₃O₃ |

| Molecular Weight | 217.31 g/mol |

| CAS Number | 179412-80-7 |

| Solubility | 2.25 mg/ml |

| Neuroprotective Activity | Improved astrocyte viability |

| Enzyme Inhibition | β-secretase and acetylcholinesterase |

Q & A

Q. What advanced techniques study its interaction with biological targets (e.g., enzyme inhibition)?

- Methodological Answer : Surface plasmon resonance (SPR) measures binding affinity (K). Molecular docking (AutoDock Vina) predicts binding modes to active sites (e.g., serine hydrolases). In vitro enzyme assays (fluorogenic substrates) quantify IC values, with validation via X-ray crystallography of inhibitor-enzyme complexes .

Data Contradiction Analysis

- Example : If computational models predict high solubility (>50 mg/mL in water) but experimental data show low solubility (<5 mg/mL), reconcile by testing polymorphs (PXRD), measuring logP (experimental vs. calculated), and verifying pH effects (solubility increases at pH >9 due to carbamate deprotonation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.